2-(4-Iodobenzoyl)-6-methylpyridine

Description

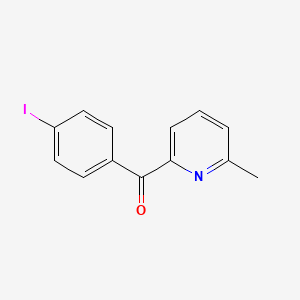

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJGRDNWSHGCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Preparation of 2 4 Iodobenzoyl 6 Methylpyridine and Its Analogues

Precursor Synthesis and Functionalization Approaches

The assembly of 2-(4-Iodobenzoyl)-6-methylpyridine hinges on the efficient synthesis of its two primary components: the substituted pyridine (B92270) ring and the iodinated benzoyl moiety. This section details the synthetic routes to these crucial precursors.

Synthetic Routes to Key 6-Methylpyridine Building Blocks

The 6-methylpyridine scaffold is a common motif in numerous biologically active compounds and functional materials. Its synthesis can be approached through various established methods. Industrially, pyridines and their methylated derivatives, such as picolines and lutidines, are often produced through gas-phase reactions of aldehydes and ammonia (B1221849). wikipedia.orgpsu.edu For laboratory-scale synthesis, classic condensation reactions like the Hantzsch dihydropyridine (B1217469) synthesis, involving the reaction of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, provide a versatile route to substituted pyridines. researchgate.net

A common precursor for functionalized 6-methylpyridines is 2,6-lutidine (2,6-dimethylpyridine). wikipedia.orgpsu.edu This readily available starting material can be selectively functionalized. For instance, 2,6-lutidine can be prepared by the condensation of ethyl acetoacetate (B1235776), formaldehyde, and an ammonia source, followed by hydrolysis and decarboxylation. wikipedia.org Another industrial method involves the reaction of formaldehyde, acetone, and ammonia. wikipedia.orgpsu.edu Furthermore, 2,6-lutidine can be synthesized from 2,6-dimethyl-4-chloropyridine via hydrogenation dechlorination using a Pd/C catalyst. google.com

The introduction of various functional groups onto the 6-methylpyridine ring is crucial for building complexity. Due to the steric hindrance from the two methyl groups, 2,6-lutidine is less nucleophilic than pyridine, a property that can be exploited in its functionalization. wikipedia.org

One key transformation is the selective oxidation of one methyl group. For example, the oxidation of 2,6-lutidine can yield 2,6-diformylpyridine. wikipedia.org More controlled oxidation can lead to the corresponding carboxylic acid. The synthesis of methyl 6-methylpicolinate from 2,6-lutidine is a documented procedure. researchgate.net This ester can then serve as a handle for further transformations.

Another strategy involves the metalation of the methyl group. The treatment of 2,6-lutidine with a strong base like potassium amide can generate a nucleophilic species that can react with electrophiles. nih.gov For instance, the reaction with diethyl carbonate can yield ethyl 6-methylpyridine-2-acetate. nih.gov This approach allows for the introduction of various side chains.

Furthermore, electrophilic substitution reactions on the pyridine ring, such as nitration and halogenation, can be employed to introduce substituents. The directing effects of the existing methyl group and the pyridine nitrogen atom must be considered. For instance, the nitration of pyridine N-oxide occurs preferentially at the C-4 position. almerja.com

The table below summarizes some key functionalized 6-methylpyridine building blocks and their synthetic precursors.

| 6-Methylpyridine Building Block | Precursor | Reagents and Conditions | Reference |

| Ethyl 6-methylpyridine-2-acetate | 2,6-Lutidine | 1. Potassium amide in liquid ammonia 2. Diethyl carbonate | nih.gov |

| 2,6-Diformylpyridine | 2,6-Lutidine | Air oxidation | wikipedia.org |

| Methyl 6-methylpicolinate | 2,6-Lutidine | Not specified | researchgate.net |

| 2-Acetyl-6-methylpyridine (B1266835) | 2,6-Dimethylpyridine (B142122) | EtONa, EtOAc | researchgate.net |

Elaboration of 4-Iodobenzoyl Moieties and Related Iodinated Aromatic Precursors

The 4-iodobenzoyl moiety is typically introduced using its corresponding acyl chloride. The synthesis of 4-iodobenzoyl chloride is a straightforward process, commonly achieved by treating 4-iodobenzoic acid with thionyl chloride (SOCl₂). This reaction efficiently converts the carboxylic acid to the more reactive acyl chloride. nih.gov

The precursor, 4-iodobenzoic acid, can be synthesized through various iodination methods of benzoic acid or other benzene (B151609) derivatives. A general and convenient one-step method for preparing aromatic iodides involves the sequential diazotization-iodination of aromatic amines with potassium iodide (KI), sodium nitrite (B80452) (NaNO₂), and p-toluenesulfonic acid (p-TsOH) in acetonitrile. chemchart.com

Other methods for the iodination of aromatic compounds include electrophilic iodination using N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid, which offers mild conditions and short reaction times. chemchart.com Oxidative iodination of electron-rich arenes can be achieved using potassium iodide and hydrogen peroxide in the presence of a strong acid. chemchart.com For less reactive aromatic compounds, elemental sulfur can mediate halogenation with reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). chemchart.com

The table below outlines some methods for the preparation of iodinated aromatic precursors.

| Iodinated Aromatic Precursor | Starting Material | Reagents and Conditions | Reference |

| 4-Iodobenzoyl chloride | 4-Iodobenzoic acid | Thionyl chloride (SOCl₂), reflux | nih.gov |

| Aromatic iodides | Aromatic amines | KI, NaNO₂, p-TsOH, acetonitrile | chemchart.com |

| Iodinated arenes | Arenes | N-Iodosuccinimide (NIS), trifluoroacetic acid | chemchart.com |

| Iodinated electron-rich arenes | Electron-rich arenes | KI, 30% H₂O₂, strong acid, MeOH | chemchart.com |

Advanced Carbon-Carbon Bond Formation Methodologies

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine ring and the benzoyl group. This is typically achieved through acylation reactions.

Regioselective Acylation Reactions for Benzoyl Moiety Introduction

The direct Friedel-Crafts acylation of pyridines is generally challenging. youtube.comorganic-chemistry.org The pyridine nitrogen is basic and reacts with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. youtube.commasterorganicchemistry.com Furthermore, acylation at the nitrogen atom forms a pyridinium (B92312) salt, which is even more electron-deficient. youtube.com

Despite these challenges, alternative strategies have been developed for the acylation of pyridines. One approach is the acylation of metalated pyridines. youtube.com For instance, 2-chloropyridine (B119429) can be lithiated at the 6-position and then acylated. youtube.com Another method involves the use of acyl radicals, which are nucleophilic and can add to pyridinium salts at the 2- or 4-positions. youtube.com

For the synthesis of the closely related 2-acetyl-6-methylpyridine, a method has been reported involving the reaction of 2,6-dimethylpyridine with sodium ethoxide (EtONa) and ethyl acetate (B1210297) (EtOAc). researchgate.net This suggests a Claisen-type condensation followed by further reaction. The synthesis of 2-acetyl-6-methylpyridine has also been mentioned via the reaction of 2-methylpyridine (B31789) with acetyl chloride, likely proceeding through a mechanism other than a direct Friedel-Crafts reaction on the pyridine ring. chemchart.comchembk.com Palladium-catalyzed ortho-acylation of 2-aryl pyridines using arylmethyl amines as acyl sources has also been developed, offering a regioselective method for introducing an acyl group. rsc.org

The interaction of pyridines with acylating agents can lead to the formation of N-acylpyridinium salts. These intermediates are highly electrophilic and susceptible to nucleophilic attack, which results in dearomatization of the pyridine ring. nih.govnih.govacs.org This dearomatization can be a productive pathway towards functionalized piperidines and other saturated nitrogen heterocycles, or it can be an undesired side reaction during attempts at C-acylation.

The dearomatization process typically involves the 1,2- or 1,4-addition of a nucleophile to the N-acylpyridinium salt. acs.orgacs.org The regioselectivity of the nucleophilic attack can be influenced by substituents on the pyridine ring and the nature of the nucleophile. For instance, copper-catalyzed additions of Grignard reagents to in situ-formed N-acylpyridinium salts have been shown to proceed with high enantioselectivity. nih.gov

The stability of the dearomatized product, often a dihydropyridine, is a critical factor. In some cases, these intermediates are unstable and may rearomatize or undergo further reactions. acs.org However, they can also be trapped and converted into stable, highly functionalized products. The study of these dearomatization pathways is crucial for controlling the outcome of pyridine acylation reactions and for developing new synthetic methodologies based on the reactivity of N-acylpyridinium intermediates. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon (C-C) bonds. nih.govnih.gov These methods are particularly relevant for the synthesis of complex aromatic systems like this compound. The versatility of palladium catalysis allows for the coupling of a wide range of substrates, including those with sensitive functional groups. nih.gov

The general mechanism for these reactions, such as the renowned Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation with an organoboron compound and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. libretexts.org

Recent advancements have focused on expanding the scope of these reactions to include alkyl-alkyl cross-coupling, which was previously challenging due to issues like slow oxidative addition and rapid β-hydride elimination. scispace.com For instance, the use of 9-alkyl-9-BBN derivatives with iodoalkanes in the presence of a palladium catalyst has shown promise in overcoming these hurdles. scispace.com

Application of Suzuki Cross-Coupling in Related Pyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming C-C bonds, particularly in the synthesis of biaryl and heterocyclic compounds. libretexts.orgmdpi.com Its advantages include mild reaction conditions, tolerance of various functional groups, and the use of readily available and less toxic organoboron reagents. libretexts.orgnih.gov

In the context of pyridine synthesis, the Suzuki coupling is instrumental in introducing aryl or other organic fragments onto the pyridine ring. For example, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized using an optimized Suzuki cross-coupling protocol to investigate their biological activities. mdpi.com The electronic-deficient nature of heterocycles like pyridazine (B1198779) facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for specialized and costly ligands. nih.gov

However, steric hindrance can impact the efficiency of the reaction. Studies have shown that with highly substituted pyridines, the acceleration of the Suzuki coupling reaction can decrease significantly. nih.gov Despite this, the method remains a go-to for creating diverse pyridine derivatives for various applications, from pharmaceuticals to materials science. mdpi.comnih.gov

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization and cascade reactions represent elegant and efficient strategies for the synthesis of complex cyclic and polycyclic molecules from linear precursors. scielo.brresearchgate.net These reactions often proceed through a series of bond-forming events in a single operation, which can significantly shorten synthetic routes and avoid the handling of unstable intermediates. nih.gov

Cascade reactions are particularly useful for constructing fused heterocyclic systems. For instance, thieno[2,3-b]pyridines have been synthesized through a cascade process involving the alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles followed by intramolecular cyclization. scielo.brscielo.br Similarly, enyne-carbodiimides can undergo thermal cyclization to generate biradicals or zwitterions, which then participate in a cascade of reactions to form various polycyclic pyridine derivatives. acs.org

Mechanistic Studies of Mizoroki–Heck Cyclizations Involving Iodobenzoyl Precursors

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide and an alkene. researchgate.net When applied in an intramolecular fashion, it becomes a valuable tool for constructing cyclic structures. Mechanistic studies of Mizoroki-Heck cyclizations involving iodobenzoyl precursors are crucial for understanding and optimizing these transformations.

While direct mechanistic studies on this compound were not found, related research on the palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones provides insights. This reaction proceeds through C-H activation of the 2-iodobiphenyl, leading to the formation of an eight-membered carbocycle via the construction of two C-C bonds. rsc.org Such studies on related iodinated aromatic precursors highlight the intricate pathways involved in these palladium-catalyzed cyclizations. Furthermore, the Mizoroki-Heck reaction has been successfully employed with 4-phenoldiazonium salts, demonstrating its utility in synthesizing complex heterocyclic cores. researchgate.net

Cyclization/Ring Expansion Cascade Reactions with Tethered Pyridyl Moieties

A novel and powerful strategy for synthesizing medium-sized rings and macrocycles involves cyclization/ring expansion (CRE) cascade reactions. nih.govwhiterose.ac.ukacs.org This approach avoids the challenges of direct end-to-end macrocyclization, which often requires high dilution conditions to prevent polymerization. whiterose.ac.ukacs.org Instead, the reaction proceeds through a series of kinetically favored smaller ring cyclization steps followed by in situ ring expansion. acs.org

In this methodology, a strategically placed pyridine or tertiary amine group within a linear precursor acts as an internal nucleophilic catalyst. researchgate.netwhiterose.ac.uk The reaction is initiated by activating a terminal carboxylic acid, which then reacts with the internal pyridine to form a cyclic acylpyridinium intermediate. This intermediate subsequently undergoes ring expansion upon attack by a tethered nucleophile, such as an alcohol or amine, to yield the larger ring product. nih.govwhiterose.ac.uk This strategy has been successfully applied to the synthesis of various medium-sized lactones and lactams. researchgate.net

A related approach, the conjugate addition/ring expansion (CARE) cascade, has been developed for the synthesis of medium-sized and macrocyclic bis-lactams from primary amines and cyclic imides. nih.gov This method is notable for its broad scope and the ability to be performed iteratively, allowing for the controlled growth of macrocyclic structures. nih.gov

Design and Synthesis of this compound Derivatives and Structural Analogues for Structure-Relationship Studies

The design and synthesis of derivatives and structural analogues of a lead compound are fundamental to structure-activity relationship (SAR) studies in drug discovery. nih.gov For a scaffold like this compound, this involves systematic modifications to understand how different structural features influence its biological activity.

A common strategy is to explore variations in different parts of the molecule, often designated as "rings" or "moieties." For instance, in the development of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogues as anticancer agents, researchers explored diverse "B" rings and the linkage between the "B" and "C" rings. nih.gov This approach allows for the investigation of the impact of different heterocyclic cores and linker types on the compound's potency and pharmacokinetic properties.

To improve properties like aqueous solubility, polar and ionizable hydrophilic groups can be introduced. nih.gov The synthesis of these derivatives often employs the same powerful synthetic methodologies discussed earlier, such as palladium-catalyzed cross-coupling reactions, to append different functional groups and build new structural variants. For example, the Suzuki coupling is a versatile tool for introducing a wide array of substituents onto an aromatic core. mdpi.com

Below is a table summarizing various synthetic strategies and their applications in creating derivatives for SAR studies.

| Synthetic Strategy | Description | Application in SAR | Key Reactants | Catalyst/Reagents |

| Suzuki-Miyaura Coupling | Forms C-C bonds between an organohalide and an organoboron compound. libretexts.orgnih.gov | Introduction of diverse aryl and heteroaryl groups to the pyridine core. mdpi.com | Aryl/heteroaryl halide, Aryl/heteroaryl boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Mizoroki-Heck Reaction | Forms C-C bonds between an unsaturated halide and an alkene. researchgate.net | Intramolecular cyclization to form fused ring systems. | Unsaturated halide, Alkene | Palladium catalyst |

| Cyclization/Ring Expansion | Forms medium-sized rings via a smaller cyclic intermediate. nih.govwhiterose.ac.uk | Creation of macrocyclic analogues with varied ring sizes. | Linear precursor with internal nucleophile (e.g., pyridine) and terminal nucleophile. | Activating agent (e.g., T3P) |

| Weinreb Ketone Synthesis | Synthesis of ketones from Weinreb amides and organometallic reagents. nih.gov | Modification of the benzoyl moiety to explore different ketone derivatives. | Weinreb amide, Grignard reagent |

Advanced Spectroscopic and Structural Characterization of 2 4 Iodobenzoyl 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution.

High-Resolution and Multinuclear NMR Techniques for Comprehensive Structural Elucidation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the chemical environment of each atom within the 2-(4-Iodobenzoyl)-6-methylpyridine molecule.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring and the benzoyl group exhibit distinct chemical shifts. For instance, in a related compound, 2-amino-6-methylpyridine, the pyridine protons appear at chemical shifts of approximately 6.13, 7.14, and 6.32 ppm, while the methyl protons resonate around 2.28 ppm. chemicalbook.com Similarly, for 4-methyl-2-pyridylamine, the pyridine protons are observed at 7.916, 6.452, and 6.291 ppm, with the methyl protons at 2.195 ppm. chemicalbook.com For this compound, one would expect the aromatic protons on the pyridine ring to appear in the range of 7.0-8.5 ppm, while the protons on the iodobenzoyl ring would likely be found between 7.0 and 8.0 ppm. The methyl group protons would typically be observed as a singlet at a higher field, around 2.5 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information on the carbon framework. For a similar pyridine derivative, 5-ethyl-2-methyl pyridine, the carbon signals appear at δ 155.6, 148.7, 136.3, 136.0, and 123.0 ppm for the pyridine ring, and at 25.8, 24.0, and 15.6 ppm for the ethyl and methyl groups. rsc.org In the case of this compound, the carbonyl carbon of the benzoyl group would be a key diagnostic signal, typically appearing downfield in the range of 190-200 ppm. The carbon atoms of the pyridine and iodophenyl rings would resonate in the aromatic region (120-160 ppm), with the carbon bearing the iodine atom showing a characteristic chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. bas.bg

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridines

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 5-Ethyl-2-methyl pyridine | 8.32 (d), 7.38 (dd), 7.05 (d), 2.58 (q), 2.50 (s), 1.21 (t) | 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6 |

| 2-Bromopyridine | 8.30-8.40 (m), 7.55-7.50 (m), 7.46-7.44 (m), 7.26-7.21 (m) | 150.3, 142.4, 138.6, 128.4, 122.8 |

Data sourced from a study on deoxygenation of amine N-oxides. rsc.org

Conformational Analysis and Dynamics Studies using NMR Spectroscopy

NMR spectroscopy is a powerful tool for investigating the conformational preferences and dynamic processes of molecules in solution. rsc.org For this compound, the rotation around the single bond connecting the carbonyl group and the pyridine ring, as well as the bond between the carbonyl group and the iodophenyl ring, can lead to different conformers. Variable temperature NMR experiments can provide insights into the energy barriers associated with these rotational processes. rsc.org By monitoring changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the relative populations of different conformers and the thermodynamics of their interconversion. rsc.org Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities between protons, which helps in defining the preferred spatial arrangement of the two aromatic rings relative to each other. bas.bg Such studies are crucial for understanding how the molecule's shape influences its interactions and reactivity.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would precisely determine the geometry of the molecule, confirming the planarity of the aromatic rings and the orientation of the carbonyl group.

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Motifs

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis is key to understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, potential intermolecular interactions include halogen bonding, where the iodine atom acts as a halogen bond donor, and various C-H···O and C-H···π interactions. rsc.org The crystal packing will be influenced by these non-covalent interactions, leading to specific packing motifs. Understanding these interactions is crucial as they can influence physical properties such as melting point, solubility, and crystal morphology.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule. measurlabs.com By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can confirm the molecular formula of this compound. mdpi.com This is particularly useful to distinguish it from other compounds with the same nominal mass. HRMS is also invaluable for monitoring the progress of chemical reactions, allowing for the identification of reactants, products, and any potential byproducts with high sensitivity and specificity. nih.gov

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Expected Molecular Formula | C₁₃H₁₀INO |

| Calculated Monoisotopic Mass | 322.9807 |

| Instrumentation | Time-of-Flight (TOF) or Orbitrap mass analyzers |

This table presents expected values for this compound based on its chemical formula.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups. The most prominent band would be the C=O stretching vibration of the ketone group, typically appearing in the region of 1650-1700 cm⁻¹. The C-I stretching vibration would be observed at lower frequencies, generally in the range of 500-600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings will appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650 - 1700 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Methyl) | Stretching | < 3000 |

| C=C and C=N (Aromatic Rings) | Stretching | 1400 - 1600 |

| C-I | Stretching | 500 - 600 |

This table shows the expected regions for the main vibrational modes of the compound.

Computational Chemistry and Theoretical Investigations of 2 4 Iodobenzoyl 6 Methylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and reactivity of molecules like 2-(4-Iodobenzoyl)-6-methylpyridine. By approximating the electron density of a system, DFT can provide valuable insights into its chemical behavior.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound would be primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. For a molecule with both an electron-rich pyridine (B92270) ring and an electron-withdrawing benzoyl group, the distribution and energies of these orbitals are of particular interest. researchgate.netwuxiapptec.com

In related pyridine derivatives, the HOMO is often localized on the pyridine ring, particularly on the nitrogen atom and the π-system, signifying its nucleophilic character. youtube.com Conversely, the LUMO in benzoyl-containing compounds is typically centered on the carbonyl group and the associated aromatic ring, highlighting its electrophilic nature. The presence of an iodine atom on the benzoyl ring would further influence the electronic landscape, potentially lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (red and yellow) around the nitrogen atom of the pyridine ring, indicating its basicity and propensity to interact with electrophiles. researchgate.netnih.gov A region of positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atoms of the methyl group, as well as a region of positive potential, known as a "sigma-hole," on the iodine atom along the C-I bond axis. nih.gov This sigma-hole is a key feature in halogen bonding.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzoylpyridine Derivative

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 | Pyridine ring (π-system and N atom) |

| LUMO | -1.8 | Benzoyl group (C=O and aromatic ring) |

| HOMO-LUMO Gap | 4.7 | - |

Note: This table presents hypothetical data based on general trends for similar molecules and is intended for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

Prediction of Reactivity Indices and Mechanistic Pathways using DFT

DFT calculations can be used to determine various reactivity indices, such as global electrophilicity and nucleophilicity, which quantify the molecule's reactive tendencies. These indices are derived from the HOMO and LUMO energies and can predict how the molecule will behave in different chemical environments. acs.org

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For instance, in a nucleophilic substitution reaction, DFT could be used to model the energy profile of the reaction pathway, identifying the transition state and any intermediate species. mdpi.com This would allow for a detailed understanding of the reaction kinetics and thermodynamics. The modular synthesis of benzoylpyridines has been explored, and mechanistic pathways involving radical intermediates have been proposed based on computational insights. nih.govacs.org

Transition State Characterization and Selectivity Prediction through DFT Calculations

A critical aspect of mechanistic studies is the characterization of the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can accurately determine the geometry and energy of the transition state, providing crucial information about the activation energy of a reaction. mdpi.com By comparing the activation energies of different possible reaction pathways, DFT can predict the regioselectivity and stereoselectivity of a reaction. For example, in reactions involving the pyridine ring, DFT could predict whether a substituent would add to the ortho, meta, or para position relative to the nitrogen atom.

Quantitative Assessment of Halogen Bonding Strengths and Geometries

The iodine atom in this compound is capable of forming halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen (the sigma-hole) and a Lewis base. nih.gov DFT calculations can provide a quantitative assessment of the strength and geometry of these interactions. The strength of a halogen bond is influenced by the nature of the halogen atom and the electron-withdrawing character of the group to which it is attached. acs.org

Ab initio calculations on iodinated aromatic compounds have shown that halogen bond energies can be significant, influencing molecular recognition and self-assembly. nih.gov In the context of this compound, DFT could be used to model its interaction with various halogen bond acceptors, predicting the optimal geometries and interaction energies. This information is valuable in the design of supramolecular structures and in understanding its potential role as a halogen bond donor in various chemical and biological processes. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and intermolecular interactions of a system over time. acs.org For a flexible molecule like this compound, which has a rotational degree of freedom around the bond connecting the pyridine and benzoyl moieties, MD simulations can reveal the preferred conformations in different solvent environments.

MD simulations can also be used to study how the molecule interacts with other molecules, including solvents, other solute molecules, or biological macromolecules. nih.gov This is particularly relevant for understanding its behavior in solution and for predicting its potential interactions with biological targets. Recent studies have utilized MD simulations to investigate the behavior of pyridine derivatives in various contexts, from combustion to their potential as anticancer agents. nih.govucl.ac.uk

Advanced Quantum Mechanical Investigations

Beyond standard DFT, more advanced quantum mechanical methods can provide even greater accuracy and insight into the properties of this compound. These methods, while computationally more demanding, can be crucial for understanding complex electronic phenomena and for benchmarking the results of less computationally expensive methods.

Quantum chemical studies on pyridine and its derivatives have provided deep insights into their reactivity and electronic structure. researchgate.netnih.govrsc.org For instance, investigations into the oxidation of pyridine have employed quantum chemical calculations to elucidate the reaction mechanisms under various conditions. nih.gov Similarly, advanced computational studies on benzoyl derivatives have been used to understand their photochemical properties and reactivity. acs.org For this compound, such advanced methods could be used to accurately predict its excited-state properties, which is important for understanding its behavior upon absorption of light.

Selection and Validation of Basis Sets and Exchange-Correlation Functionals for Pyridyl Ketones.

The accuracy of theoretical calculations on pyridyl ketones, including this compound, is critically dependent on the appropriate choice of basis sets and exchange-correlation (XC) functionals. The selection process involves a balance between computational cost and the desired accuracy for predicting various molecular properties.

For molecules containing heavy atoms like iodine, the use of basis sets that include effective core potentials (ECPs) is a common and effective strategy. ECPs replace the core electrons with a potential, reducing the computational expense while maintaining accuracy for valence electron properties. For the lighter atoms (carbon, hydrogen, nitrogen, and oxygen), Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are frequently employed. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in systems with heteroatoms and potential for weak interactions.

The choice of the XC functional is equally important. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, have demonstrated high accuracy for a wide range of chemical systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for organic molecules, including pyridyl ketones. researchgate.net Other modern functionals, such as those from the M06 suite (M06, M06-2X, M06-L) or the ωB97X-D functional, which includes empirical dispersion corrections, can also provide improved descriptions of non-covalent interactions.

Validation of the chosen computational level is typically performed by comparing calculated properties with available experimental data for the target molecule or structurally related compounds. Key benchmarks for validation include geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moments and excitation energies. For instance, theoretical studies on similar pyridine-keto derivatives have shown good agreement between experimental data and calculations performed with the B3LYP functional and appropriate basis sets. nih.govacs.org

| Category | Examples | Key Features |

|---|---|---|

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), LANL2DZ (for Iodine) | Include polarization and diffuse functions for accurate electronic description. Effective Core Potentials (ECPs) like LANL2DZ are used for heavy atoms. |

| Exchange-Correlation Functionals | B3LYP, M06-2X, ωB97X-D | Hybrid functionals often provide a good balance of accuracy and computational cost. Functionals with dispersion corrections are important for non-covalent interactions. |

Consideration of Solvation Effects in Theoretical Calculations.

The properties and behavior of this compound in solution can be significantly influenced by its interactions with solvent molecules. Therefore, it is crucial to account for solvation effects in theoretical calculations to obtain realistic predictions of its behavior in a condensed phase.

Two primary approaches are used to model solvation: explicit and implicit solvation models. The explicit model involves including a specific number of solvent molecules around the solute, which can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, this method is computationally demanding.

A more common and computationally efficient approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). researchgate.netjlu.edu.cn In the PCM framework, the solvent is treated as a continuous dielectric medium characterized by its bulk properties, like the dielectric constant. jlu.edu.cn The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. The integral equation formulation (IEF-PCM) is a widely used variant of this model. researchgate.net

Theoretical studies on related organic molecules have demonstrated that properties such as molecular geometries, electronic structures, and reaction energetics can be significantly affected by the solvent polarity. jlu.edu.cn For instance, the polarity of the solvent can influence the polarization of C=O and C-N bonds in pyridyl moieties. jlu.edu.cn In the case of this compound, the choice of solvent would be expected to modulate its dipole moment and the energies of its frontier molecular orbitals.

For reactions involving charged or highly polar species, the inclusion of a few explicit solvent molecules in combination with a continuum model (a hybrid or discrete/continuum model) can offer a more accurate description of specific short-range interactions. jlu.edu.cncapes.gov.br This approach has been successfully applied to study reaction mechanisms in solution. capes.gov.br

| Model Type | Description | Common Implementations | Applicability |

|---|---|---|---|

| Implicit (Continuum) | Solvent is represented as a continuous dielectric medium. | Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD) | Efficient for calculating bulk solvent effects on structure and energetics. |

| Explicit | Individual solvent molecules are included in the calculation. | Molecular Dynamics (MD) simulations, Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides detailed insight into specific solute-solvent interactions like hydrogen bonding. |

| Hybrid (Discrete/Continuum) | Combines a few explicit solvent molecules with a continuum model. | - | Balances accuracy for specific interactions with computational efficiency. jlu.edu.cn |

Applications and Emerging Research Directions for 2 4 Iodobenzoyl 6 Methylpyridine and Its Derivatives

Development as Ligands in Coordination Chemistry

The pyridine (B92270) nitrogen and the benzoyl carbonyl oxygen in 2-(4-Iodobenzoyl)-6-methylpyridine provide ideal coordination sites, making it and its derivatives excellent candidates for ligand development. These ligands can form stable complexes with a variety of metal ions, enabling their use in diverse chemical applications. scirp.orgscirp.org

Design of Chiral Ligands Derived from Pyridine Scaffolds for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. Chiral ligands derived from pyridine frameworks are instrumental in achieving high levels of stereocontrol in metal-catalyzed asymmetric reactions. The this compound structure serves as an excellent starting point for creating such ligands.

By introducing chirality, for instance, through the asymmetric reduction of the ketone or by elaboration of the methyl group, a wide array of chiral P,N-ligands (Phosphine, Nitrogen) or N,N-ligands can be synthesized. These ligands modify the coordination sphere of a metal center, creating a chiral environment that can preferentially generate one enantiomer of a product over the other. Pyridine-oxazoline (PyOx) and phosphinooxazoline (PHOX) are prominent classes of chiral ligands whose design principles can be applied to derivatives of this compound.

| Ligand Type | Description | Potential Application |

| Pyridine-N-Oxides | Formed by oxidation of the pyridine nitrogen, these can act as chiral ligands or organocatalysts, often used in copper-catalyzed reactions. | Asymmetric cycloadditions |

| Pyridine-Aminophosphines | Synthesized from chiral backbones, these P,N ligands are effective in iridium-catalyzed hydrogenations. | Asymmetric hydrogenation of olefins and imines |

| Phosphinooxazolines (PHOX) | A highly versatile class of P,N-ligands combining a phosphine (B1218219) and a chiral oxazoline (B21484) moiety on a pyridine scaffold. | Palladium-catalyzed allylic substitution, Heck reactions |

This table summarizes types of chiral ligands that can be conceptually derived from pyridine-based scaffolds like this compound.

Metal Complexation Studies and Characterization of Coordination Geometries

The coordination chemistry of benzoylpyridine derivatives has been a subject of significant interest. The nitrogen of the pyridine ring and the oxygen of the carbonyl group can act as a bidentate chelating system, forming stable five-membered rings with metal ions. This chelation enhances the stability of the resulting metal complexes. scirp.orgscirp.org

Studies on related 2-benzoylpyridine (B47108) and 4-benzoylpyridine (B1666322) ligands have shown their ability to form complexes with a variety of transition metals, including copper(II), cobalt(II), vanadium(IV), and gold(III). scirp.orgnih.govmdpi.com The resulting coordination geometries are diverse and depend on the metal ion, its oxidation state, and the other ligands present. Common geometries include square planar and distorted octahedral. nih.gov For instance, copper(II) has been shown to form a square planar complex with two 4-benzoylpyridine ligands and two thiocyanate (B1210189) anions, while forming a distorted octahedral complex with four 4-benzoylpyridine ligands and two nitrate (B79036) anions. nih.gov The this compound ligand is expected to exhibit similar bidentate coordination behavior, forming stable complexes whose geometry can be tuned for specific catalytic or material applications. scirp.orgmdpi.com

Potential in Catalytic Systems

The structural features of this compound and its derivatives make them highly promising for use in various catalytic systems, from traditional transition-metal catalysis to emerging fields like halogen bonding catalysis.

Role in Transition Metal-Catalyzed Organic Transformations

Pyridine-containing ligands are ubiquitous in transition-metal catalysis. youtube.comnih.govresearchgate.net Complexes derived from this compound are poised to play a significant role in this area for two primary reasons. First, as discussed, the pyridine-benzoyl moiety can act as a stabilizing bidentate ligand for a metal center. scirp.orgscirp.org This stabilization can enhance catalytic activity and longevity.

Second, the aryl iodide group is a highly reactive handle for one of the most powerful classes of reactions in organic synthesis: transition-metal-catalyzed cross-coupling. The carbon-iodine bond can readily undergo oxidative addition to a low-valent metal center (e.g., Palladium(0) or Copper(I)), initiating catalytic cycles such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows the ligand scaffold itself to be coupled to other molecules, opening pathways to polymeric catalysts or multi-component catalytic systems. Diaryliodonium salts, which are related to the iodobenzoyl group, are also effective coupling partners in such reactions. mdpi.com

| Catalytic Reaction | Description | Role of the Iodo-Group |

| Suzuki Coupling | Cross-coupling of an organoboron compound with an organohalide. | Reactive site for coupling with boronic acids. |

| Heck Reaction | Reaction of an unsaturated halide with an alkene. | Reactive site for coupling with alkenes. |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. | Reactive site for coupling with alkynes. |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. | Reactive site for coupling with amines. |

This table outlines key cross-coupling reactions where the iodo-group of this compound can be utilized.

Exploration of Halogen Bonding Catalysis and Organocatalysis

Beyond metal-based systems, this compound is an exemplary candidate for organocatalysis, particularly through halogen bonding (XB). Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the "σ-hole") interacts with a Lewis base. nih.gov The iodine atom in this compound is an excellent XB donor, capable of activating substrates by withdrawing electron density.

This principle has been successfully applied in various reactions, including Michael additions and Friedel-Crafts reactions, where iodinated imidazolium (B1220033) or benzimidazolium salts have been shown to be potent organocatalysts. nih.govrsc.orgrsc.org The catalytic activity often surpasses that of analogous hydrogen-bonding catalysts. Bidentate XB donors, in particular, show markedly enhanced reactivity. nih.gov Derivatives of this compound could be designed to act as powerful mono- or bidentate XB catalysts for a range of organic transformations. researchgate.netresearchgate.net

Furthermore, the pyridine nucleus itself can function as an organocatalyst. For example, pyridine has been shown to catalyze the reductive ozonolysis of alkenes, avoiding the formation of hazardous peroxide intermediates. organic-chemistry.orgnih.gov It can also be functionalized photochemically via pyridinyl radicals to form new C-C bonds. nih.govacs.org

Contributions to Advanced Materials Science

The same features that make this compound a valuable ligand and catalyst precursor also enable its use in the creation of advanced functional materials. The ability to form complexes with metal ions is the basis for constructing metal-organic frameworks (MOFs) or coordination polymers. These materials possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

The reactive iodo-group provides a site for post-synthetic modification, allowing for the covalent grafting of other functional molecules onto the material after its initial assembly. Additionally, pyridine-based organic molecules have been explored as electrode materials in batteries. For instance, pyridine-based benzoquinone derivatives have been designed as high-performance organic cathodes for sodium-ion batteries, where the electron-withdrawing nature of the pyridine ring enhances the operating voltage. rsc.org This suggests that appropriately designed polymers or oligomers derived from this compound could find application in energy storage technologies.

Chromophore Design for Optoelectronic Applications

The discovery and design of molecules with specific optoelectronic properties are fundamental to the advancement of organic light-emitting diodes (OLEDs) and photovoltaics. nih.gov The core structure of this compound, which features a conjugated system of two aromatic rings linked by a carbonyl group, forms a classic benzophenone-type chromophore. This inherent structure is the basis for its potential use in optoelectronic applications.

The design of organic chromophores often involves a process of "inverse design," where a desired property, such as a specific absorption or emission frequency, is targeted, and a chemical structure is predicted to meet that need. nih.gov The optoelectronic properties of this compound can be rationally tuned through chemical modification. Key structural features that influence its properties as a chromophore include:

The Conjugated System: The π-electron systems of the pyridine and iodobenzoyl rings are conjugated through the carbonyl linker. This delocalization of electrons is responsible for the molecule's absorption of ultraviolet and visible light. The extent of this conjugation can be modified to shift the absorption and emission wavelengths.

Substituent Effects: The electron-donating methyl group on the pyridine ring and the electron-withdrawing, heavy iodine atom on the benzoyl ring significantly influence the electronic distribution within the molecule. The iodine atom, in particular, can induce a "heavy-atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state. This property is highly relevant for the design of phosphorescent emitters used in OLEDs.

Molecular Morphing: Following the principles of inverse design, the properties of the parent this compound scaffold can be systematically altered. nih.gov For instance, extending the π-conjugation by adding further aromatic rings or introducing different functional groups in place of the methyl or iodo substituents would be expected to red-shift the absorption and emission spectra.

Research in this area focuses on predicting how such structural changes will affect the optoelectronic output, using a combination of electronic structure theory and perturbation theory to guide the synthesis of new derivatives with tailored properties. nih.gov

Supramolecular Assemblies and Crystal Engineering with Pyridine-Based Systems

Supramolecular chemistry, the study of systems involving intermolecular interactions, is crucial for the development of new materials and for understanding biological processes. Pyridine-based ligands are exceptionally useful in this field due to their structural versatility and their ability to participate in a wide array of non-covalent interactions. nih.gov The compound this compound is an excellent candidate for crystal engineering, which aims to design and control the formation of solid-state structures with desired properties.

The assembly of this compound into ordered supramolecular architectures is governed by several key intermolecular forces:

Hydrogen Bonding: While the molecule lacks a hydrogen bond donor, the pyridine nitrogen and the carbonyl oxygen are both strong hydrogen bond acceptors. In the presence of suitable donor molecules (like water, alcohols, or amides), it can form predictable hydrogen-bonded networks, which are fundamental in directing the crystal packing. acs.org

π-π Stacking: The electron-rich pyridine ring and the iodophenyl ring can engage in π-π stacking interactions. These interactions are highly influential in the solid-state packing of aromatic molecules. The geometry of these stacked pyridines, including the perpendicular distance and the offset between the rings, is influenced by other supramolecular forces within the crystal, such as hydrogen bonding. nih.gov

Halogen Bonding: The iodine atom on the benzoyl ring is a key feature for crystal engineering. As a halogen bond donor, it can interact with Lewis bases, such as the nitrogen atom of another pyridine ring or other electron-rich sites. This type of interaction is highly directional and has become a powerful tool for constructing robust supramolecular assemblies.

Coordination Chemistry: The pyridine nitrogen atom provides a coordination site for metal ions. This allows this compound to act as a ligand in the formation of metal-organic frameworks (MOFs) or discrete coordination complexes. The combination of coordination bonds and other non-covalent interactions can lead to the formation of complex, multi-dimensional structures with fascinating topologies. nih.govresearchgate.net

The interplay of these various non-covalent interactions ultimately determines the final supramolecular structure. conicet.gov.ar By understanding and controlling these forces, it is possible to engineer materials based on this compound with specific physical properties, such as porosity, conductivity, or optical responses.

Scaffold Design for Radiopharmaceutical Precursors (Focus on synthetic chemical strategies)

The development of radiopharmaceuticals for diagnostic imaging (e.g., PET and SPECT) and targeted radionuclide therapy is a major focus of medicinal chemistry. The this compound structure represents a promising scaffold for the design of precursors to iodinated radiopharmaceuticals. The key to its utility lies in the presence of a stable carbon-iodine bond on the aromatic ring. This non-radioactive iodine atom can be replaced with a radioactive isotope of iodine, such as iodine-123, iodine-124, or iodine-131, in the final step of the synthesis.

The design strategy involves creating a molecule that, once radiolabeled, will selectively accumulate in a target tissue, such as a tumor. nih.gov The this compound core can be chemically modified to attach a targeting vector—a molecule with high affinity for a biological target. The iodobenzoyl moiety serves as the site for radiolabeling, while the rest of the molecule dictates the pharmacokinetic and pharmacodynamic properties.

Chemical Synthesis of Iodinated Pyridine-Based Radiotracer Precursors

The synthesis of iodinated radiotracers from precursors like this compound requires efficient and rapid methods for incorporating the radioisotope. Given the short half-lives of many medical radioisotopes, these reactions must be high-yielding and allow for easy purification. nih.gov Several well-established chemical strategies are applicable.

One of the most common and effective methods is radioiododestannylation . researchgate.netnih.gov This strategy involves a non-radioactive precursor where the iodine atom is replaced by a trialkyltin group (e.g., tributyltin). The synthesis would proceed as follows:

Precursor Synthesis: A stannylated precursor, such as 2-(4-(tributylstannyl)benzoyl)-6-methylpyridine, is synthesized.

Radioiodination: This stannylated precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²³I]) in the presence of a mild oxidizing agent. The electrophilic radioiodine selectively replaces the trialkyltin group to yield the desired radiolabeled product.

This method is widely used because it proceeds under mild conditions, is highly regioselective, and generally gives high radiochemical yields. researchgate.net

Other potential synthetic strategies include:

| Method | Description | Advantages | Disadvantages |

| Electrophilic Substitution | Direct radioiodination of an activated aromatic ring using an oxidizing agent (e.g., Chloramine-T, Iodogen) and radioiodide. nih.gov | Simple one-step reaction. | Can have lower regioselectivity; harsh oxidizing conditions may not be suitable for sensitive molecules. nih.govresearchgate.net |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., nitro or trimethylammonium) by radioiodide, often catalyzed by copper salts. nih.gov | Useful for precursors with electron-withdrawing groups. | Requires specific precursor synthesis and can have variable yields. |

| Isotope Exchange | Replacement of a non-radioactive iodine atom with a radioisotope. This is often performed at high temperatures. | The precursor is the non-radioactive version of the final product. | Can require harsh conditions and may result in lower specific activity. |

The choice of method depends on the specific chemical nature of the precursor molecule and the desired properties of the final radiopharmaceutical.

Building Block for the Synthesis of Complex Heterocyclic Architectures

Heterocyclic compounds are central to medicinal chemistry and materials science. The this compound molecule is a versatile building block for the synthesis of more complex heterocyclic systems due to the presence of multiple reactive sites. These sites, including the methyl group, the pyridine ring, and the benzoyl carbonyl group, can be selectively functionalized to construct novel molecular architectures.

The reactivity of each part of the molecule can be exploited in various synthetic transformations:

The Methyl Group: The methyl group is activated by the adjacent pyridine ring and can be deprotonated to form a nucleophile. This allows for condensation reactions with various electrophiles, serving as an entry point for building new rings.

The Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by an N-oxide or other electron-withdrawing groups. It can also participate in cycloaddition reactions.

The Carbonyl Group: The ketone functionality of the benzoyl group is a classic site for a wide range of reactions, including reactions with nucleophiles to form alcohols, or condensation with binucleophiles to form new heterocyclic rings.

By leveraging this reactivity, this compound can serve as a starting material for a library of more complex derivatives.

Pathways to Fused and Polycyclic Pyridine Derivatives

The construction of fused and polycyclic heterocyclic systems is a major goal of synthetic organic chemistry, as these structures often possess unique biological activities and material properties. The scaffold of this compound can be elaborated into a variety of fused systems through strategic chemical transformations.

Several synthetic pathways can be envisioned to convert this building block into more complex architectures:

Synthesis of Pyrido[2,3-d]pyrimidines: A common strategy for forming this fused system involves the reaction of a 2-aminopyridine (B139424) derivative with various reagents. nih.govresearchgate.net A potential pathway starting from this compound would involve the conversion of the 6-methyl group into an amine or a related functional group that can then participate in a cyclization reaction. For example, functionalization of the methyl group followed by reaction with a compound like urea (B33335) or ethyl acetoacetate (B1235776) could lead to the formation of a fused pyrimidine (B1678525) ring. nih.gov

Formation of Naphthyridine Derivatives: 1,8-Naphthyridines can be synthesized from 2-aminopyridine precursors by reacting them with compounds like malononitrile (B47326). nih.govresearchgate.net Again, this would require the initial conversion of the methyl group of this compound into an amino group.

Povarov Reaction for Fused Pyridocoumarins: The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines and related fused systems. nih.gov While this typically involves an aniline (B41778) derivative, modifications of the this compound scaffold could create substrates suitable for intramolecular cycloaddition reactions, leading to complex polycyclic structures.

Annulation via Amide Activation: A general method for synthesizing substituted pyridines and quinolines involves the activation of N-vinyl or N-aryl amides followed by annulation. acs.orgorganic-chemistry.org The this compound molecule could be modified to incorporate an amide functionality, which could then be used to build an additional fused ring onto the existing pyridine structure.

The following table outlines some potential fused heterocyclic systems that could be targeted from the this compound scaffold.

| Target Fused System | Key Precursor Functionality | Potential Synthetic Strategy |

| Pyrido[2,3-d]pyrimidine | 2-Amino-6-methylpyridine derivative | Cyclocondensation with urea, isothiocyanates, or β-ketoesters. nih.govresearchgate.net |

| 1,8-Naphthyridine | 2-Amino-6-methylpyridine derivative | Reaction with malononitrile or other 1,3-dielectrophiles. nih.gov |

| Pyrazolo[3,4-b]pyridine | 2-Hydrazinopyridine derivative | Cyclization with β-dicarbonyl compounds or acrylates. nih.gov |

| Fused Quinolines | N-Aryl amide derivative | Intramolecular cyclization via amide activation. acs.org |

Conclusion and Future Outlook

Summary of Key Research Achievements and Methodological Innovations

There are no documented key research achievements or methodological innovations specifically for 2-(4-Iodobenzoyl)-6-methylpyridine in the public domain. The development of synthetic routes and the characterization of its physicochemical properties would constitute the initial, fundamental achievements in this area.

Identification of Unaddressed Research Challenges and Future Opportunities

The primary unaddressed challenge is the complete lack of published research. This presents a clear opportunity for foundational studies. Key areas for future investigation include:

Synthesis and Characterization: Developing and optimizing a reliable and scalable synthetic pathway for this compound. Full characterization of its spectral and physical properties is a prerequisite for any further research.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound, particularly at the iodine-substituted position, for use in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to create novel, more complex molecules.

Screening for Biological Activity: As a pyridine (B92270) derivative, it would be a candidate for screening in various biological assays to identify potential therapeutic applications.

Prospective Directions for Fundamental and Applied Research on this compound

The future research directions for this compound are entirely open.

Fundamental Research: This would involve computational studies to predict its properties, reaction mechanisms, and potential binding affinities to biological targets. Experimental work would focus on photophysical properties, solid-state structure, and detailed kinetic and mechanistic studies of its reactions.

Applied Research:

Medicinal Chemistry: Its potential as a building block for the synthesis of new active pharmaceutical ingredients (APIs) could be explored. The pyridine and benzoyl moieties are present in many known drugs.

Materials Science: The rigid structure and potential for derivatization could make it a candidate for the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.